molecular formula C12H20O6 B3269574 Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate CAS No. 51290-37-0

Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate

Cat. No.: B3269574
CAS No.: 51290-37-0
M. Wt: 260.28 g/mol
InChI Key: ZXDRRXULZWSORM-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate: is an organic compound with the molecular formula C12H20O6. It is a diester derived from cyclohexane-1,2-dicarboxylic acid and ethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to remove water formed during the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous process where the reactants are fed into a reactor equipped with a distillation column to continuously remove water. This method ensures a high yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate is used as a monomer in the synthesis of polyesters and polyurethanes. It provides flexibility and durability to the resulting polymers .

Biology and Medicine: In biological research, this compound is used as a plasticizer in the preparation of biocompatible materials. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate exerts its effects is primarily through its ability to form ester linkages with other molecules. This property allows it to act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers .

Comparison with Similar Compounds

Uniqueness: Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its cyclohexane ring provides rigidity, while the hydroxyl groups offer sites for further chemical modifications .

Properties

IUPAC Name

bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h9-10,13-14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDRRXULZWSORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)OCCO)C(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712277
Record name Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51290-37-0
Record name Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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